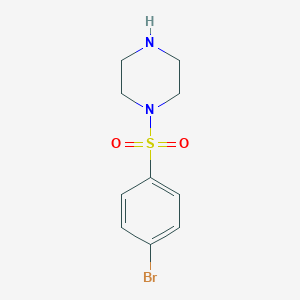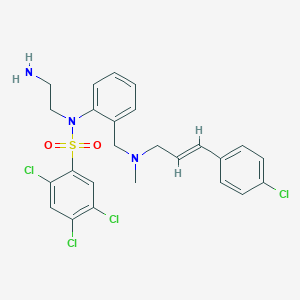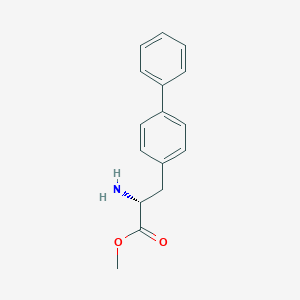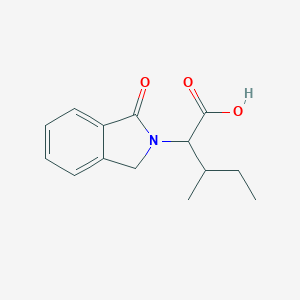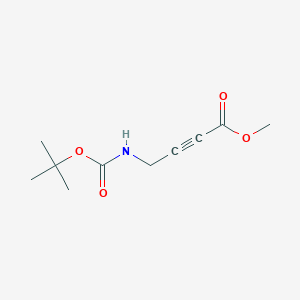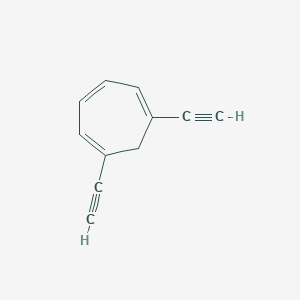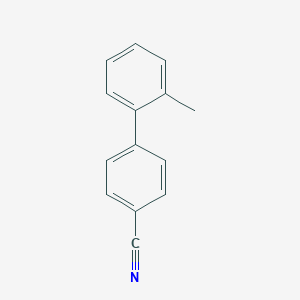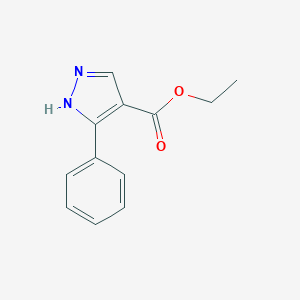![molecular formula C7H7FN4OS B061002 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione CAS No. 166524-72-7](/img/structure/B61002.png)
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione
Übersicht
Beschreibung
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione (EFPT) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolopyrimidines and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is not fully understood. However, it has been suggested that 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione may act as a GABA-A receptor modulator, which could explain its anxiolytic and sedative effects. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione may also act on other neurotransmitter systems, such as the glutamate system, which could explain its anticonvulsant effects.
Biochemische Und Physiologische Effekte
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could explain its anxiolytic and sedative effects. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has also been shown to decrease the levels of glutamate in the brain, which could explain its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has several advantages for lab experiments, such as its high potency and selectivity. However, it also has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione research. One direction is to further explore its potential as a treatment for anxiety disorders and epilepsy. Another direction is to investigate its potential as a tool for studying the GABA and glutamate systems in the brain. Additionally, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione could be modified to improve its solubility and selectivity, which could make it more useful in certain experiments.
Conclusion:
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is a promising compound with potential applications in scientific research. Its anticonvulsant, anxiolytic, and sedative properties make it a valuable tool for studying the GABA and glutamate systems in the brain. While there are some limitations to working with 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione, its high potency and selectivity make it a valuable compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has been studied for its potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and sedative properties in animal models. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has also been studied for its potential use as a treatment for anxiety disorders, such as post-traumatic stress disorder (PTSD), and as an adjunct therapy for epilepsy.
Eigenschaften
CAS-Nummer |
166524-72-7 |
|---|---|
Produktname |
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione |
Molekularformel |
C7H7FN4OS |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5-ethoxy-7-fluoro-3H-[1,2,4]triazolo[1,5-c]pyrimidine-2-thione |
InChI |
InChI=1S/C7H7FN4OS/c1-2-13-7-9-4(8)3-5-10-6(14)11-12(5)7/h3H,2H2,1H3,(H,11,14) |
InChI-Schlüssel |
XKDPTHJUOUHLDI-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=CC2=NC(=S)NN21)F |
Kanonische SMILES |
CCOC1=NC(=CC2=NC(=S)NN21)F |
Synonyme |
[1,2,4]Triazolo[1,5-c]pyrimidine-2(3H)-thione,5-ethoxy-7-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
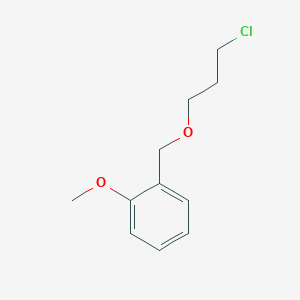
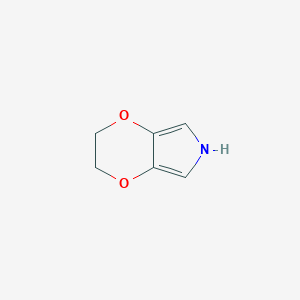
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
